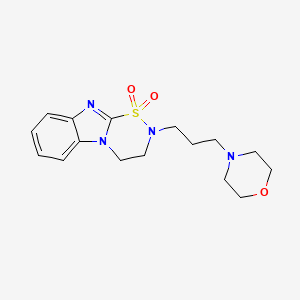
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate is a complex organic compound that features a pyrrolidine ring and a diphenylacetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate typically involves the reaction of 1-ethyl-2-pyrrolidinone with 2-hydroxy-2,2-diphenylacetic acid. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like triethylamine to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the reactants are combined in a controlled environment to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-ethyl-2-pyrrolidinone: A simpler analog with similar structural features but lacking the diphenylacetate moiety.
N-ethyl-2-pyrrolidone: Another related compound used in various industrial applications.
Uniqueness
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate is unique due to its combination of a pyrrolidine ring and a diphenylacetate group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Propiedades
Número CAS |
102476-64-2 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(1-ethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO3/c1-2-23-16-9-14-20(23)15-17-26-21(24)22(25,18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-8,10-13,20,25H,2,9,14-17H2,1H3 |
Clave InChI |
HBJMAWAIWAYEQL-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC1CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



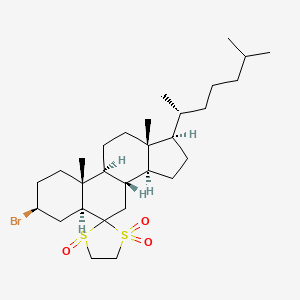
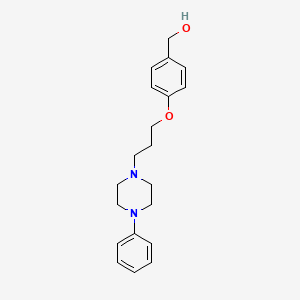
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-propylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12745359.png)

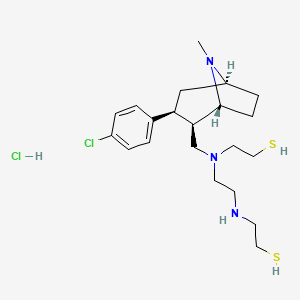
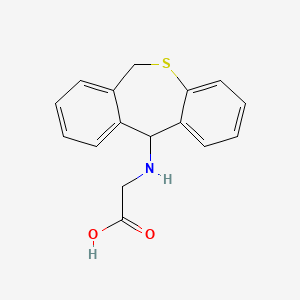
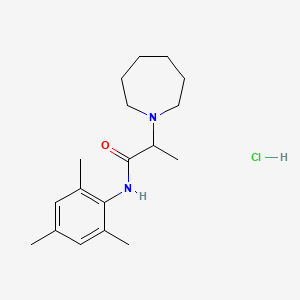


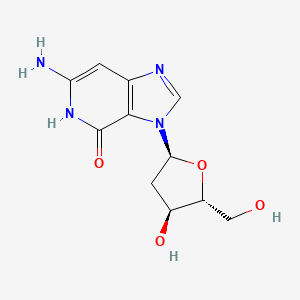
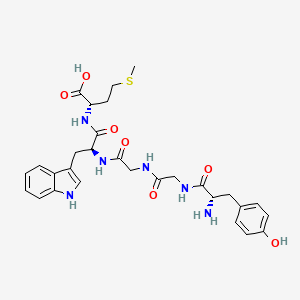
![14-methoxy-6-phenyl-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(10),3,5,8,11,13,15,17-octaene](/img/structure/B12745405.png)
